molecular formula C10H19NO2 B3133816 Ethyl (4-methylpiperidin-1-yl)acetate CAS No. 39981-81-2

Ethyl (4-methylpiperidin-1-yl)acetate

Cat. No. B3133816
CAS RN: 39981-81-2
M. Wt: 185.26 g/mol
InChI Key: OBPOFJGNDOXHSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives, such as Ethyl (4-methylpiperidin-1-yl)acetate, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of Ethyl (4-methylpiperidin-1-yl)acetate consists of a piperidine ring, which is a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms . This structure is a key and extensive category of nitrogen-bearing heterocyclic compounds .

Scientific Research Applications

Crystal Structure Analysis

Research has been conducted on compounds related to Ethyl (4-methylpiperidin-1-yl)acetate, focusing on crystal structure analysis. For example, studies on 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, a related compound, have been performed to understand its structure and conformation, contributing to knowledge about the structural properties of similar compounds (Ozbey, Kuş, & Göker, 2001).

Synthesis and Chemical Reactivity

Studies have been done on the synthesis and chemical reactivity of compounds structurally similar to Ethyl (4-methylpiperidin-1-yl)acetate. For instance, research on Ethyl 2-(N-methylformate-1,4,5,6-tetrahydropyridin-2-yl) acetate, a compound with a similar structure, reveals insights into its regioselective synthesis and further reduction processes (Karamé et al., 2011).

Acetylcholinesterase Substrates

In the context of neuroscience, studies have explored the role of similar compounds as substrates for acetylcholinesterase, an enzyme critical for neural function. Research on a series of N-[11C]methylpiperidine esters, including structures related to Ethyl (4-methylpiperidin-1-yl)acetate, assessed their viability as in vivo substrates for acetylcholinesterase in the mouse brain (Kilbourn, Nguyen, Snyder, & Sherman, 1998).

Optimization of Synthesis Processes

Efforts have been made to optimize the synthesis of related compounds. For example, a study on the synthesis of ethyl(2R,4R)-4-methylpiperidine-2-carboxylate aimed at improving yield and reducing production costs, providing valuable insights for similar chemical synthesis processes (Can, 2012).

Antimicrobial Activity

Compounds similar to Ethyl (4-methylpiperidin-1-yl)acetate have been explored for their antimicrobial properties. Research on derivatives of 3-{[2,6-bis(4-substituted phenyl)-1- methylpiperidin-4- ylidene] amino}- 2-thioxo-imidazolidin-4-one, related in structure, assessed their antimicrobial activity against various bacterial and fungal organisms (Nasser, Idhayadhulla, Kumar, & Selvin, 2010).

Inhibition Studies and Molecular Docking

Further, studies have been conducted on the inhibition efficiencies of compounds structurally similar to Ethyl (4-methylpiperidin-1-yl)acetate. For instance, research on N-arylthiazole-2-amines and Ethyl 2-[aryl(thiazol-2-yl)amino]acetates, which share structural similarities, involved molecular docking and glucosidase inhibition studies, providing insights into potential medicinal applications (Babar et al., 2017).

Future Directions

Piperidine derivatives, such as Ethyl (4-methylpiperidin-1-yl)acetate, are pivotal in the production of drugs . They show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

ethyl 2-(4-methylpiperidin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-3-13-10(12)8-11-6-4-9(2)5-7-11/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPOFJGNDOXHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCC(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (4-methylpiperidin-1-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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